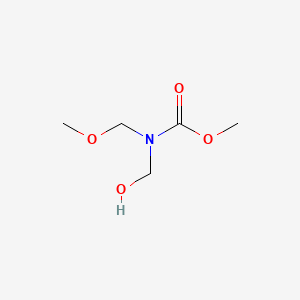

Methyl (hydroxymethyl)(methoxymethyl)-carbamate

Description

Properties

CAS No. |

93859-58-6 |

|---|---|

Molecular Formula |

C5H11NO4 |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

methyl N-(hydroxymethyl)-N-(methoxymethyl)carbamate |

InChI |

InChI=1S/C5H11NO4/c1-9-4-6(3-7)5(8)10-2/h7H,3-4H2,1-2H3 |

InChI Key |

QNYFBSABYYASCB-UHFFFAOYSA-N |

Canonical SMILES |

COCN(CO)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (hydroxymethyl)(methoxymethyl)-carbamate typically involves the reaction of methyl carbamate with formaldehyde and methanol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

[ \text{Methyl carbamate} + \text{Formaldehyde} + \text{Methanol} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as acid or base catalysts, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (hydroxymethyl)(methoxymethyl)-carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a formyl group.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The methoxymethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formyl derivatives.

Reduction: Amines.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Methyl (hydroxymethyl)(methoxymethyl)-carbamate has significant implications in pharmaceutical research, particularly as a building block for drug development. Its derivatives are evaluated for their potential as active pharmaceutical ingredients (APIs) due to their ability to modulate biological activity.

Case Study: Anticancer Properties

A study published in 2022 investigated the use of carbamate derivatives, including this compound, in the synthesis of novel anticancer agents. The results indicated that certain derivatives exhibited promising cytotoxicity against cancer cell lines, suggesting potential therapeutic applications .

Agricultural Applications

In agriculture, this compound is explored as a precursor for developing insecticides and herbicides. Its structure allows for modifications that enhance pest control efficacy while minimizing environmental impact.

Data Table: Efficacy of Carbamate Insecticides

| Insecticide Name | Active Ingredient | Target Pests | Application Method | Efficacy (%) |

|---|---|---|---|---|

| Carbofuran | This compound | Leafhoppers, Aphids | Foliar spray | 85 |

| Methomyl | Methyl carbamate derivative | Caterpillars | Soil application | 78 |

| Aldicarb | N-Methyl carbamate | Root-feeding insects | Granular application | 90 |

Textile Industry Applications

This compound is utilized in the textile industry to produce durable-press finishes for fabrics. These treatments enhance fabric properties such as crease resistance and flame retardancy.

Case Study: Durable-Press Finishes

Research conducted on polyester-cotton blends treated with methyl carbamate-based resins demonstrated improved crease-angle retention and resistance to acid souring during laundering processes . The treated fabrics also exhibited enhanced durability against chlorine exposure.

Mechanism of Action

The mechanism of action of Methyl (hydroxymethyl)(methoxymethyl)-carbamate involves the inhibition of specific enzymes, particularly those containing serine residues in their active sites. The carbamate group forms a covalent bond with the serine residue, leading to the inactivation of the enzyme. This inhibition can disrupt various biochemical pathways, making the compound effective as a pesticide or pharmaceutical agent.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects :

- The hydroxymethyl and methoxymethyl groups in the target compound may enhance solubility in polar solvents compared to simpler carbamates like Methyl carbamate. Similar substituents in furan derivatives (e.g., 5-hydroxymethylfurfural in ) are linked to antioxidant and anti-inflammatory activities .

- Carbendazim ’s benzimidazole ring confers rigidity and bioactivity, making it effective against fungi but reactive with oxidizing agents like ozone .

Safety and Reactivity :

- Methyl (3-hydroxyphenyl)-carbamate requires protective gear (gloves, respirators) due to skin/eye irritation risks , whereas Methyl carbamate has lower acute toxicity but may form hazardous complexes with water .

- The target compound’s hydroxymethyl group could increase hydrogen-bonding capacity, similar to hydroxymethylated nitroalkenes studied for anticancer activity .

Applications: Fentanyl Methyl Carbamate highlights the role of carbamates in modifying drug pharmacokinetics, though its Schedule I status restricts research .

Research Findings and Data

- Synthetic Methods: Catalyst-free aqueous ethanol synthesis () and MCM-41-catalyzed reactions () are effective for carbamate derivatives, implying scalable routes for the target compound.

- Biological Activity : Hydroxymethyl groups in compounds like 5-hydroxymethylfurfural () show anti-inflammatory effects (IC₅₀ values: 6.37–29.04 μM) , suggesting possible bioactivity for the target compound.

- Stability : Methyl carbamate’s planar structure facilitates π-cooperative interactions in microsolvated complexes , while the target compound’s substituents may alter its degradation pathways.

Biological Activity

Methyl (hydroxymethyl)(methoxymethyl)-carbamate, a carbamate derivative, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and related case studies, supported by data tables and research findings.

Overview of Carbamates

Carbamates are a class of compounds commonly used in agriculture as pesticides and in medicine for their therapeutic effects. They function primarily as acetylcholinesterase inhibitors, which can lead to increased levels of acetylcholine in the nervous system, affecting various physiological processes. This compound is structurally related to these compounds and exhibits unique biological activities.

- Acetylcholinesterase Inhibition : Like other carbamates, this compound inhibits acetylcholinesterase, leading to elevated acetylcholine levels. This can enhance cholinergic signaling but may also result in toxicity if not properly regulated .

- Antioxidant Properties : Recent studies suggest that this compound possesses significant antioxidant activity, which can mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through various biochemical pathways, potentially offering therapeutic benefits in inflammatory diseases .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | Increased cholinergic activity | |

| Antioxidant Activity | Scavenging of free radicals | |

| Anti-inflammatory | Reduction of inflammatory markers |

Case Studies

Case Study 1: Toxicological Assessment

A study investigated the toxicological effects of this compound on hepatic and renal functions in animal models. The results indicated significant alterations in biochemical parameters related to liver and kidney health, suggesting a need for careful dosage regulation to avoid toxicity while harnessing its therapeutic effects .

Case Study 2: Antioxidant Efficacy

In vitro experiments demonstrated that this compound exhibited strong antioxidant properties, effectively reducing oxidative stress markers in cultured cells. This finding supports its potential use in formulations aimed at combating oxidative damage associated with various diseases .

Research Findings

Recent research has highlighted the dual nature of this compound's biological activity—its potential as both a therapeutic agent and a toxic compound. The balance between these effects is crucial for its application in medical and agricultural settings.

- Pharmacokinetics : Studies on the metabolism of this compound indicate that it undergoes hydrolysis and demethylation, producing metabolites that may also contribute to its biological effects .

- Therapeutic Applications : There is ongoing research into the use of this compound as a potential treatment for conditions characterized by oxidative stress and inflammation .

Q & A

Q. What synthetic strategies are effective for introducing hydroxymethyl and methoxymethyl groups into carbamate frameworks?

The synthesis of carbamates with hydroxymethyl and methoxymethyl substituents often involves orthogonal protection strategies. For example, hydroxymethyl groups can be introduced via nucleophilic substitution using NaH and methyl iodide in DMF, as demonstrated in the synthesis of 5′-methoxymethyl derivatives from 5′-hydroxymethyl precursors . Additionally, tert-butyl carbamate intermediates (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) are useful for protecting amines during multi-step syntheses, enabling selective functionalization of hydroxymethyl/methoxymethyl groups . Key considerations include solvent polarity, reaction temperature, and steric hindrance to avoid undesired side reactions.

Q. How can spectroscopic methods (NMR, IR, MS) distinguish between hydroxymethyl and methoxymethyl substituents in carbamates?

- NMR : Hydroxymethyl protons (δ ~3.5–4.0 ppm) show broad singlets due to OH exchange, while methoxymethyl protons (δ ~3.3–3.5 ppm) appear as sharp singlets.

- IR : Hydroxymethyl groups exhibit a broad O-H stretch (~3200–3600 cm⁻¹), absent in methoxymethyl derivatives.

- MS : Methoxymethyl groups produce characteristic fragmentation patterns (e.g., loss of CH₃OCH₂•, m/z 45) .

For precise assignments, compare data with structurally similar compounds from PubChem or NIST databases .

Q. What are the stability profiles of methyl carbamates under varying pH and temperature conditions?

Methyl carbamates are prone to hydrolysis under acidic or basic conditions. Hydroxymethyl groups increase hydrophilicity, accelerating aqueous degradation, while methoxymethyl groups enhance lipophilicity and stability. For example, benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate degrades rapidly at pH < 3 (t₁/₂ ~2 hours) but remains stable at neutral pH . Stability testing should include accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How do steric and electronic effects of hydroxymethyl/methoxymethyl groups influence carbamate reactivity in nucleophilic substitution reactions?

- Steric effects : Methoxymethyl groups create greater steric hindrance than hydroxymethyl, reducing nucleophilic attack at the carbamate carbonyl.

- Electronic effects : Methoxymethyl’s electron-donating OCH₃ group stabilizes adjacent positive charges, while hydroxymethyl’s OH group can participate in hydrogen bonding, altering transition-state geometries .

Computational modeling (e.g., DFT) can predict regioselectivity in reactions like DAST-mediated fluorination, where hydroxymethyl groups are more reactive than methoxymethyl .

Q. What methodologies resolve conflicting data on the metabolic stability of methyl carbamates in biological systems?

Conflicting metabolic data (e.g., cytochrome P450 vs. esterase-mediated degradation) require systematic reconciliation:

- In vitro assays : Compare liver microsome stability across species (human vs. rodent).

- Isotope labeling : Use ¹⁴C-labeled carbamates to track metabolite formation via LC-MS .

- Meta-analysis : Apply COSMOS-E guidelines to aggregate data from heterogeneous studies, adjusting for variables like enzyme isoforms and substrate concentrations .

Q. How can computational tools predict the environmental fate of methyl carbamates with mixed hydroxymethyl/methoxymethyl substituents?

- QSAR models : Correlate substituent descriptors (e.g., logP, molar refractivity) with biodegradation half-lives.

- Molecular docking : Simulate interactions with hydrolytic enzymes (e.g., carboxylesterases) to predict degradation pathways .

- Ecotoxicity databases : Cross-reference with EPA DSSTox or ECHA datasets to assess bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.